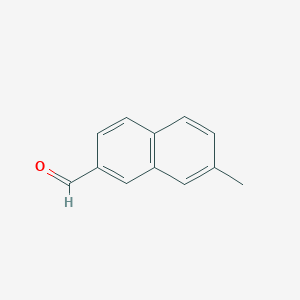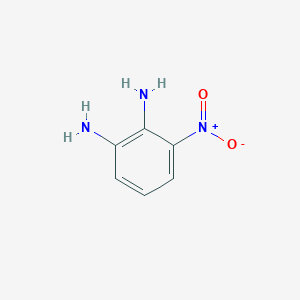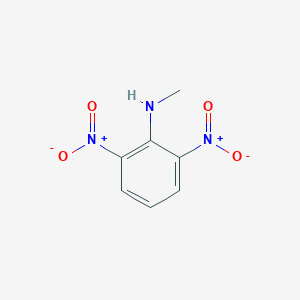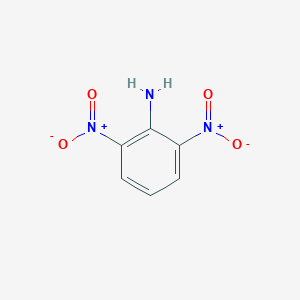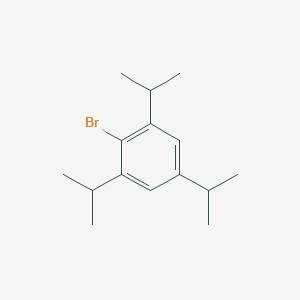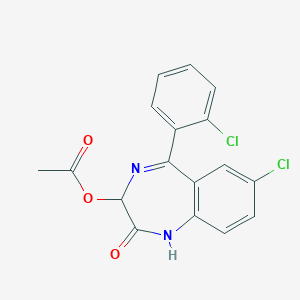
Lorazepam-Acetat
Übersicht
Beschreibung
Lorazepam acetate is a derivative of lorazepam, a benzodiazepine medication commonly used for its anxiolytic, sedative, and anticonvulsant properties. Benzodiazepines, including lorazepam, act on the central nervous system to produce calming effects by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits nerve transmission in the brain. Lorazepam acetate is often used in clinical settings for the management of anxiety disorders, insomnia, and seizures, as well as for sedation during medical procedures .
Wissenschaftliche Forschungsanwendungen
Lorazepam acetate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development and validation of chromatographic methods.
Biology: Lorazepam acetate is studied for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: It is extensively researched for its therapeutic effects in treating anxiety, insomnia, and seizure disorders. Additionally, it is used in studies investigating the pharmacokinetics and pharmacodynamics of benzodiazepines.
Industry: Lorazepam acetate is utilized in the formulation of pharmaceutical products, including oral tablets and injectable solutions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of lorazepam acetate involves several steps. One common method includes the reaction of a ketone base material with glacial acetic acid, potassium acetate, potassium persulfate, and iodine under heating and stirring to obtain an acetoxyl intermediate. This intermediate is then reacted with sodium hydroxide in ethanol, followed by filtration and crystallization using ethanol and ethyl acetate to yield lorazepam acetate .
Industrial Production Methods: In industrial settings, the production of lorazepam acetate follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent concentrations, to ensure high yield and purity. The final product is typically crystallized and purified through multiple stages to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: Lorazepam acetate undergoes various chemical reactions, including:
Oxidation: Lorazepam acetate can be oxidized under specific conditions to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in lorazepam acetate, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly involving the acetoxy group, can lead to the formation of different derivatives with varying biological activities
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under controlled conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce deacetylated derivatives .
Wirkmechanismus
Lorazepam acetate exerts its effects by binding to benzodiazepine receptors on the GABA-A receptor complex. This binding enhances the effect of GABA, leading to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability. The primary molecular targets are the GABA-A receptors, which play a crucial role in mediating the anxiolytic, sedative, and anticonvulsant effects of lorazepam acetate .
Vergleich Mit ähnlichen Verbindungen
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties but a longer half-life.
Clonazepam: Known for its anticonvulsant effects and used primarily in the treatment of seizure disorders.
Midazolam: Often used for its rapid onset of action in sedation and anesthesia.
Alprazolam: Commonly prescribed for anxiety and panic disorders, with a shorter duration of action compared to lorazepam
Uniqueness of Lorazepam Acetate: Lorazepam acetate is unique due to its intermediate duration of action, making it suitable for both acute and chronic management of anxiety and seizure disorders. Its relatively rapid onset and moderate half-life provide a balance between efficacy and safety, reducing the risk of accumulation and prolonged sedation .
Eigenschaften
IUPAC Name |
[7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O3/c1-9(22)24-17-16(23)20-14-7-6-10(18)8-12(14)15(21-17)11-4-2-3-5-13(11)19/h2-8,17H,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDZMDOLVUBPNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00951169 | |
| Record name | 7-Chloro-5-(2-chlorophenyl)-2-hydroxy-3H-1,4-benzodiazepin-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00951169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2848-96-6 | |
| Record name | Lorazepam acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2848-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lorazepam acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002848966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloro-5-(2-chlorophenyl)-2-hydroxy-3H-1,4-benzodiazepin-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00951169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2-oxo-2H-1,4-benzodiazepin-3-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LORAZEPAM ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4HA6DWZ18 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Lorazepam acetate interact with human serum albumin (HSA)?
A1: Lorazepam acetate exhibits stereoselective binding to HSA, with the (S)-enantiomer showing higher affinity. [, ] This suggests that the binding site on HSA recognizes and preferentially binds to one specific spatial arrangement of atoms within Lorazepam acetate. Furthermore, the presence of ibuprofen, specifically the (+)-(S)-enantiomer, significantly enhances the binding of (S)-Lorazepam acetate to HSA. [] This suggests a cooperative allosteric interaction, where the binding of ibuprofen at a distinct site on HSA influences the binding affinity for Lorazepam acetate at its specific site.
Q2: What is the significance of studying the interaction between Lorazepam acetate, ibuprofen and HSA?
A2: Understanding the binding interactions of drugs like Lorazepam acetate with HSA is crucial for several reasons. Firstly, HSA acts as a carrier protein in the blood, and the extent to which a drug binds to HSA can significantly affect its distribution, efficacy, and clearance from the body. [] Secondly, co-administration of drugs is common, and allosteric interactions, as observed with Lorazepam acetate and ibuprofen, can alter the expected pharmacokinetic profiles of the individual drugs. This could lead to either increased therapeutic effects or potentially undesirable drug interactions. Therefore, studying these interactions provides valuable insights into drug behavior in the body and informs safer and more effective drug administration practices.
Q3: What techniques were used to study the interaction between Lorazepam acetate and HSA?
A3: The research papers employed various techniques, including equilibrium binding measurements, fluorescence spectroscopy, and stopped-flow kinetics to study the interaction. [, ] Changes in the fluorescence of Lorazepam acetate upon binding to HSA allowed researchers to determine binding affinities and kinetic parameters. By observing how these parameters change in the presence of ibuprofen, researchers were able to characterize the allosteric interaction between the two drugs.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Bis(4-methoxyphenyl)methylidene]hydrazine](/img/structure/B188696.png)
![4-[2-(Dimethylamino)propyl]phenol](/img/structure/B188697.png)





![[4-(Isopropylsulfanyl)phenyl]acetic acid](/img/structure/B188709.png)
